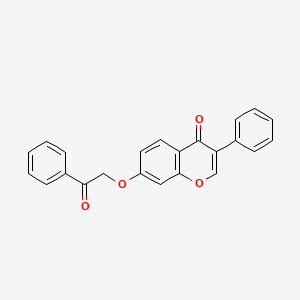

7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one” is a chemical compound with the molecular formula C17H12O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-hydroxyacetophenone, -4H-chromen-4-one, carbon disulfide, potassium carbonate, and bromoethane . The reaction is heated to 35 °C with efficient stirring and monitored by thin layer chromatography . After the reaction is completed, the resulting mixture is cooled to room temperature, then poured into ice water and extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring, chromone skeleton, and the acetyl group .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

One study on a related compound, 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one, highlights the significant conformational differences between molecules in its asymmetric unit, emphasizing the importance of crystal structure analysis in understanding molecular interactions and conformations (Caracelli et al., 2015).

Antimicrobial Activity

Another research area involves synthesizing novel chromen-2-one derivatives and evaluating their antimicrobial activity. A study on the synthesis and antimicrobial activity of novel derivatives demonstrated significant antibacterial and antifungal activity, suggesting potential applications in developing new antimicrobial agents (Mandala et al., 2013).

Synthetic Chemistry

Research also focuses on synthesizing new chromen-4-one derivatives with potential biological activities. For instance, the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides was described, highlighting the synthetic routes to potentially bioactive chromen-4-one derivatives (Hatzade et al., 2008).

Material Science and Organic Electronics

In the realm of material science and organic electronics, studies have demonstrated the utility of chromen-2-one derivatives in improving the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For example, research on the use of specific chromen-2-one derivatives as hole buffer layers in OLEDs indicates their potential to enhance device efficiency and brightness (Chen & Liu, 2007).

Propiedades

IUPAC Name |

7-phenacyloxy-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O4/c24-21(17-9-5-2-6-10-17)15-26-18-11-12-19-22(13-18)27-14-20(23(19)25)16-7-3-1-4-8-16/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIWXKBMLGDNQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B2865740.png)

![(4-phenylpiperazino)[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2865747.png)

![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2865751.png)

![2-cyclopropyl-1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2865756.png)

![1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2865757.png)

![N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2865759.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2865761.png)